

# ONO-8130: A Deep Dive into its EP1 Receptor Selectivity and Affinity

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## Compound of Interest

Compound Name: ONO-8130

Cat. No.: B1677321

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This technical guide provides a comprehensive overview of the pharmacological profile of **ONO-8130**, a potent and selective antagonist for the E-type prostanoid receptor 1 (EP1). This document is intended for researchers, scientists, and drug development professionals interested in the detailed molecular interactions and functional characteristics of this compound. We will explore its binding affinity, selectivity against other prostanoid receptors, and the experimental methodologies used to determine these properties.

## Executive Summary

**ONO-8130** is a selective, orally bioavailable antagonist of the prostaglandin E2 (PGE2) receptor subtype EP1.<sup>[1]</sup> It exhibits a high binding affinity for the human EP1 receptor with a reported  $K_i$  value of 1.9 nM.<sup>[1]</sup> Notably, **ONO-8130** demonstrates a remarkable selectivity for the EP1 receptor, being over 1000-fold more selective for EP1 than for other EP receptor subtypes.<sup>[1]</sup> Functionally, it acts as a potent antagonist, effectively blocking the contraction of guinea pig tracheal segments with a  $pKB$  of 8.93.<sup>[2]</sup> The EP1 receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium. **ONO-8130** effectively antagonizes this signaling pathway.

## ONO-8130 Binding Affinity and Selectivity

The affinity and selectivity of **ONO-8130** have been determined through rigorous radioligand binding assays. The following tables summarize the quantitative data available for **ONO-8130**'s

interaction with the EP1 receptor and its selectivity over other prostanoid receptors.

Table 1: Binding Affinity of **ONO-8130** for the Human EP1 Receptor

Compound	Receptor	Parameter	Value
ONO-8130	Human EP1	Ki	1.9 nM[1]

Table 2: Functional Antagonism of **ONO-8130**

Compound	Assay System	Parameter	Value
ONO-8130	Guinea Pig Tracheal Segments	pKB	8.93[2]

Table 3: Selectivity Profile of **ONO-8130**

Receptor Subtype	Selectivity vs. EP1
Other EP Receptors	>1000-fold[1]

Detailed Ki or IC50 values for other prostanoid receptors (DP, FP, IP, TP, and EP2, EP3, EP4 subtypes) are not consistently available in the public domain, with most sources citing the greater than 1000-fold selectivity.[1]

## Experimental Protocols

The following sections detail the generalized experimental methodologies employed to characterize the binding and functional activity of EP1 receptor antagonists like **ONO-8130**.

### Radioligand Binding Assay for EP1 Receptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the EP1 receptor.

Objective: To quantify the affinity of **ONO-8130** for the human EP1 receptor.

#### Materials:

- HEK293 cells stably expressing the human EP1 receptor.
- Cell membrane preparation from the above cells.
- Radioligand: [3H]-PGE2.
- Test compound: **ONO-8130**.
- Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, pH 7.4.
- Non-specific binding control: A high concentration of unlabeled PGE2.
- Glass fiber filters.
- Scintillation cocktail and a scintillation counter.

#### Workflow:

##### Radioligand Binding Assay Workflow

#### Procedure:

- **Membrane Preparation:** Membranes from HEK293 cells expressing the human EP1 receptor are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in the assay buffer, and the protein concentration is determined.
- **Assay Setup:** In a multi-well plate, the cell membranes are incubated with a fixed concentration of the radioligand ([3H]-PGE2) and a range of concentrations of the test compound (**ONO-8130**).
- **Incubation:** The reaction mixture is incubated to allow binding to reach equilibrium.
- **Filtration:** The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
- **Washing:** The filters are washed with ice-cold assay buffer to remove unbound radioligand.

- **Quantification:** The radioactivity retained on the filters is measured using a scintillation counter.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

## Intracellular Calcium Mobilization Assay for Functional Antagonism

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an EP1 receptor agonist.

**Objective:** To determine the functional potency of **ONO-8130** as an antagonist of the EP1 receptor.

**Materials:**

- HEK293 cells stably expressing the human EP1 receptor.
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
- Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
- EP1 receptor agonist (e.g., PGE2).
- Test compound: **ONO-8130**.
- A fluorescence plate reader with an injection system.

**Workflow:**

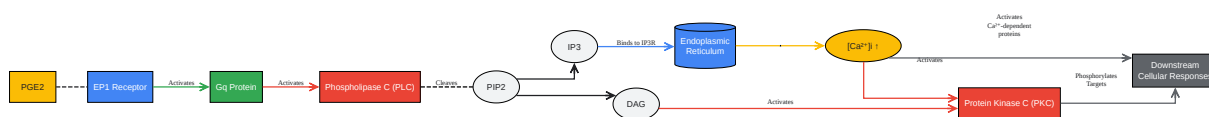
Intracellular Calcium Mobilization Assay Workflow

**Procedure:**

- **Cell Preparation:** HEK293 cells expressing the human EP1 receptor are seeded into a microplate and loaded with a calcium-sensitive fluorescent dye.
- **Antagonist Incubation:** The cells are pre-incubated with various concentrations of **ONO-8130** or a vehicle control.
- **Baseline Measurement:** The baseline fluorescence is measured before the addition of the agonist.
- **Agonist Stimulation:** An EP1 receptor agonist (e.g., PGE2) is added to the wells, and the change in fluorescence, indicating an increase in intracellular calcium, is monitored in real-time.
- **Data Analysis:** The inhibitory effect of **ONO-8130** is quantified by measuring the reduction in the agonist-induced calcium response. The IC50 value, the concentration of **ONO-8130** that causes a 50% inhibition of the maximal agonist response, is determined. This can be used to calculate the antagonist's potency, often expressed as a pA2 or pKB value.

## EP1 Receptor Signaling Pathway

The EP1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Activation of this pathway leads to the mobilization of intracellular calcium.



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### EP1 Receptor Signaling Pathway

Pathway Description:

- **Ligand Binding:** Prostaglandin E2 (PGE2) binds to the EP1 receptor.
- **G-protein Activation:** This binding induces a conformational change in the receptor, leading to the activation of the associated Gq protein.
- **PLC Activation:** The activated alpha subunit of Gq activates phospholipase C (PLC).
- **Second Messenger Generation:** PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
- **Calcium Release:** IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions ( $\text{Ca}^{2+}$ ) into the cytoplasm.
- **PKC Activation:** The increased intracellular  $\text{Ca}^{2+}$  concentration, along with DAG, activates protein kinase C (PKC).
- **Cellular Response:** The elevated intracellular calcium and activated PKC lead to various downstream cellular responses, such as smooth muscle contraction and neurotransmitter release.

## Conclusion

**ONO-8130** is a highly potent and selective antagonist of the EP1 receptor. Its pharmacological profile, characterized by high affinity and selectivity, makes it a valuable tool for investigating the physiological and pathological roles of the EP1 receptor. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for researchers in the field of prostanoid pharmacology and drug discovery. Further research into the detailed selectivity profile across all prostanoid receptors would provide an even more complete picture of this compound's specificity.

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## References

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